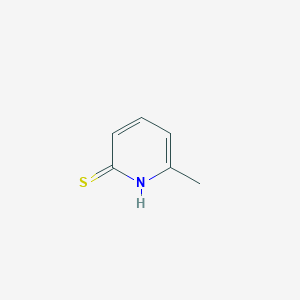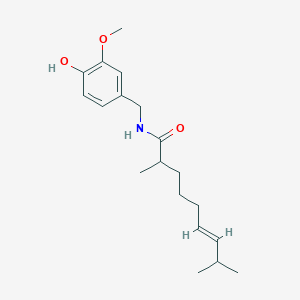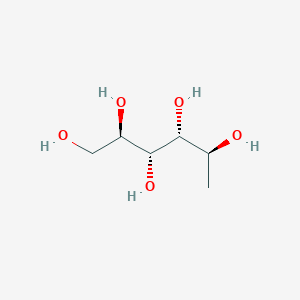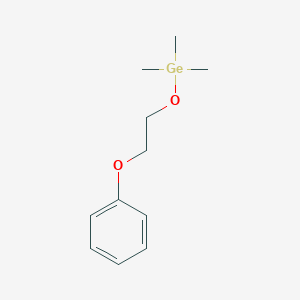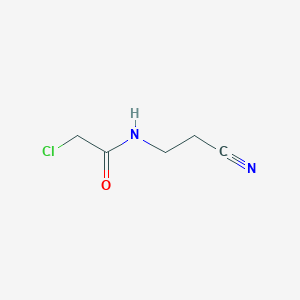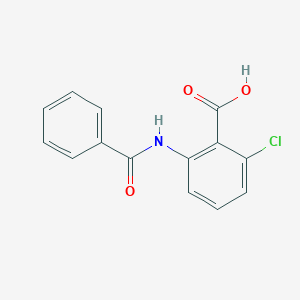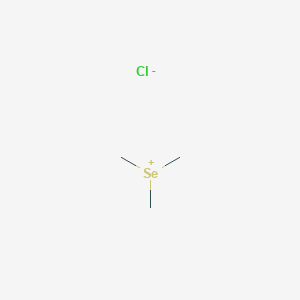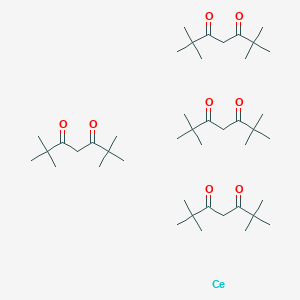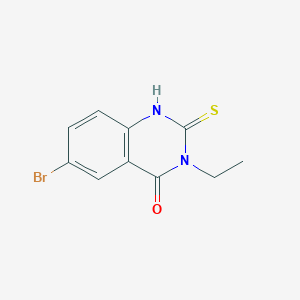
2,3,5-トリクロロアニリン
概要
説明
2,3,5-Trichloroaniline is an organic compound with the chemical formula C6H4Cl3N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 5 positions. This compound is a colorless crystalline solid with a pungent odor and is poorly soluble in water but easily soluble in organic solvents .
科学的研究の応用
2,3,5-Trichloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
作用機序
Target of Action
It’s known that chloroanilines, the class of compounds to which 2,3,5-trichloroaniline belongs, are widely used in the manufacture of drugs, pesticides, and industrial intermediates .
Mode of Action
Studies on related compounds suggest that bioactivation of chloroanilines to toxic metabolites by cytochrome p450 (cyp), cyclooxygenase, and/or peroxidase contributes to their toxicity .
Biochemical Pathways
The biotransformation of chloroanilines, including 2,3,5-Trichloroaniline, involves several biochemical pathways. These include acetylation, N-oxidation, and aromatic ring oxidation . The exact nature and sequence of these reactions, as well as their downstream effects, are subjects of ongoing research.
Pharmacokinetics
Studies on related trichloroanilines in fish suggest that biotransformation plays a significant role in their elimination .
Result of Action
Related trichloroanilines have been shown to induce cytotoxicity in isolated renal cortical cells, as evidenced by increased lactate dehydrogenase (ldh) release .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,5-Trichloroaniline. For instance, dust formation should be avoided, and adequate ventilation should be ensured when handling this compound .
生化学分析
Biochemical Properties
2,3,5-Trichloroaniline plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation. The compound undergoes N-acetylation, a process facilitated by N-acetyltransferase enzymes, leading to the formation of acetylated metabolites . These interactions are essential for the compound’s metabolism and detoxification.
Cellular Effects
2,3,5-Trichloroaniline affects various cell types and cellular processes. It has been shown to induce cytotoxicity in renal cortical cells, leading to increased lactate dehydrogenase release . The compound influences cell signaling pathways, gene expression, and cellular metabolism by generating reactive oxygen species (ROS) and causing oxidative stress . These effects can disrupt normal cell function and lead to cellular damage.
Molecular Mechanism
The molecular mechanism of 2,3,5-Trichloroaniline involves its interaction with biomolecules and enzymes. The compound binds to cytochrome P450 enzymes, leading to its bioactivation into toxic metabolites . This process generates ROS, which can cause oxidative damage to cellular components. Additionally, 2,3,5-Trichloroaniline inhibits certain enzymes, affecting their normal function and leading to altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-Trichloroaniline change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term exposure to 2,3,5-Trichloroaniline can result in persistent cellular damage and altered cellular function. Studies have shown that the compound’s cytotoxic effects increase with prolonged exposure .
Dosage Effects in Animal Models
The effects of 2,3,5-Trichloroaniline vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxicity, while higher doses can lead to severe toxic effects, including nephrotoxicity . Threshold effects have been observed, where a certain dosage level triggers significant adverse effects. High doses of 2,3,5-Trichloroaniline can result in oxidative stress, organ damage, and altered metabolic processes .
Metabolic Pathways
2,3,5-Trichloroaniline is involved in several metabolic pathways. It undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, 2,3,5-Trichloroaniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is affected by its hydrophobicity, allowing it to partition into lipid-rich compartments. This property plays a role in its bioaccumulation and potential toxicity .
Subcellular Localization
2,3,5-Trichloroaniline exhibits specific subcellular localization, which affects its activity and function. The compound can localize to organelles such as mitochondria and endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications may direct 2,3,5-Trichloroaniline to specific compartments, influencing its interactions with biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 2,3,5-Trichloroaniline can be synthesized through a multi-step reaction process. One common method involves the reaction of phenyl magnesium bromide with ethyl bromide to prepare dibromoaniline. This dibromoaniline is then reacted with magnesium chloride in dichloromethane to obtain dichloroaniline. Finally, further chlorination of dichloroaniline yields 2,3,5-Trichloroaniline .
Industrial Production Methods: In industrial settings, 2,3,5-Trichloroaniline is often produced by the chlorination of aniline. This process involves the reaction of aniline with chlorine gas in the presence of a catalyst, typically in an anhydrous solution of carbon tetrachloride. The product precipitates as a white solid, which is then purified .
化学反応の分析
Types of Reactions: 2,3,5-Trichloroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used
類似化合物との比較
- 2,4,6-Trichloroaniline
- 2,4,5-Trichloroaniline
- 3,4,5-Trichloroaniline
Comparison:
- 2,4,6-Trichloroaniline: Similar in structure but differs in the position of chlorine atoms. It is also used in the synthesis of dyes and pigments.
- 2,4,5-Trichloroaniline: Another isomer with different chlorine positions, used in herbicide production.
- 3,4,5-Trichloroaniline: Known for its nephrotoxic effects and studied for its role in renal biotransformation .
2,3,5-Trichloroaniline is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and applications in various fields.
特性
IUPAC Name |
2,3,5-trichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTBXEPLFOLWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171667 | |
| Record name | 2,3,5-Trichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18487-39-3 | |
| Record name | 2,3,5-Trichlorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18487-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trichloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018487393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trichloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-Trichloroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D27GT9JNH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,5-trichloroaniline formed in the environment?
A1: 2,3,5-Trichloroaniline (2,3,5-TriCA) can be formed as an intermediate product during the microbial reductive dechlorination of higher chlorinated anilines. Research has shown that under methanogenic conditions, microorganisms can sequentially remove chlorine atoms from compounds like pentachloronitrobenzene (PCNB) and 2,3,4,5-tetrachloroaniline (2,3,4,5-TeCA). [, ] This process leads to the formation of less chlorinated anilines, including 2,3,5-TriCA, as the halogens are replaced by protons. [, ]
Q2: Can 2,3,5-trichloroaniline be further degraded by microorganisms?
A2: Yes, research indicates that 2,3,5-TriCA can be further dechlorinated by microorganisms under methanogenic conditions. [, ] Studies have demonstrated that microbial communities can transform 2,3,5-TriCA to 3,5-dichloroaniline (3,5-diCA), highlighting the potential for complete dechlorination of these compounds in appropriate environments. [] This sequential dechlorination process is crucial for the bioremediation of contaminated sites and offers a potential pathway for the complete removal of chloroanilines from the environment. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
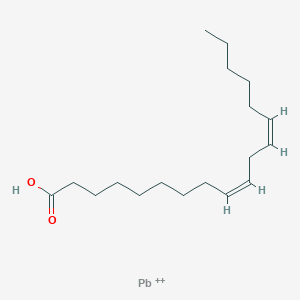
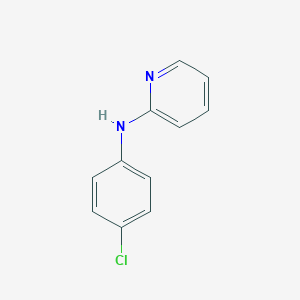
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
